REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:19])=[CH:4][C:5]([Cl:18])=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[CH:7]=1.[CH3:20][S:21](Cl)(=[O:23])=[O:22].C1(C)C=CC=CC=1>CN(C=O)C.O>[Cl:19][C:3]1[CH:4]=[C:5]([Cl:18])[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:15])[F:16])[C:10]([CH3:17])=[N:9]2)=[CH:7][C:2]=1[NH:1][S:21]([CH3:20])(=[O:23])=[O:22]
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Name
|
|
Quantity
|
104.5 g
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Type
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reactant
|
Smiles
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NC=1C(=CC(=C(C1)N1N=C(N(C1=O)C(F)F)C)Cl)Cl
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Name
|
|
Quantity
|
52.6 g
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Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
93 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.9 g
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Type
|
catalyst
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
569 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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148 °C
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Type
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CUSTOM
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Details
|
stirred for about 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a one liter roundbottom flask equipped with a mechanical stirrer
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Type
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ADDITION
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Details
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Upon completion of addition
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Type
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TEMPERATURE
|
Details
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After this time, the reaction mixture was cooled to 95° C.
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Type
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ADDITION
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Details
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Upon completion of addition
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Type
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TEMPERATURE
|
Details
|
to cool to ambient temperature
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Type
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TEMPERATURE
|
Details
|
After this time, the reaction mixture was heated to 60° C.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 85° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 85° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After this time, the organic layer was separated from the aqueous layer
|
Type
|
TEMPERATURE
|
Details
|
an additional 490 mL of warm (85° C.) water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was again heated to 85° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for about 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction mixture was heated to 90° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
TEMPERATURE
|
Details
|
cooled to 85° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction mixture was cooled to 20° C. during an eight hour period at a rate of 5° C./hour drop in temperature for the first four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
for the last four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
about one (1) gram (about 1 wt %) of technical N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-diyhdro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methane-sulfonamide was added at 70–75° C. during the eight hour
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
cool down period
|
Type
|
WAIT
|
Details
|
was spun for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the mother liquor
|
Type
|
WASH
|
Details
|
The filter cake was washed with three 50 mL portions of cold toluene
|
Type
|
ADDITION
|
Details
|
charged directly into the centrifuge
|
Type
|
WAIT
|
Details
|
The mixture was spun for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the toluene
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
The filter cake was removed from the centrifuge
|
Type
|
CUSTOM
|
Details
|
dried at 65° C./30 mm Hg for four hours
|
Duration
|
4 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)N1N=C(N(C1=O)C(F)F)C)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |